3-Acetyl-5-methoxy-4-azaindole
Overview
Description
3-Acetyl-5-Methoxy-4-azaindole is a chemical compound with the molecular formula C10H10N2O2 and a molecular weight of 190.2 . It is also known by other names such as 1-(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)-ethanone .
Synthesis Analysis
The synthesis of azaindoles, including this compound, has been a topic of interest in recent years due to their biochemical and biophysical properties . Various synthetic methods have been developed for azaindole core units, leading to the production of diversely substituted azaindoles . These include bioactive natural products, key intermediates, and drug candidates .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolo[3,2-b]pyridine core with a methoxy group at the 5-position and an acetyl group at the 3-position .Chemical Reactions Analysis
Azaindoles, including this compound, have been the focus of numerous investigations due to their interesting biochemical and biophysical properties . Novel synthetic methods have been designed and implemented for azaindole core units, leading to the production of a number of diversely substituted azaindoles .Scientific Research Applications
Chemical Synthesis and Modification
3-Acetyl-5-methoxy-4-azaindole is a versatile compound in the field of organic chemistry, particularly in the synthesis of complex molecules. Zhang et al. (2002) developed conditions for the acylation of azaindoles at the 3-position, achieving best results with an excess of AlCl3 in CH2Cl2 followed by the addition of an acyl chloride at room temperature, indicating a method for modifying this compound derivatives Z. Zhang, Zhong Yang, H. Wong, Juliang Zhu, N. Meanwell, J. Kadow, Tao Wang, 2002. Additionally, Atmakur et al. (2013) synthesized novel fluorinated 11H-azaindolo[3,2-c]isoquinolines starting from 2(1H)pyridones via azaindoles, showcasing the potential of this compound in creating fluorinated derivatives for further applications Krishnaiah Atmakur, Narender Reddy Emmadi, S. Balasubramanian, 2013.
Pharmaceutical Research and Drug Development
In pharmaceutical research, this compound derivatives have shown promise. Wang et al. (2009) explored azaindole derivatives as inhibitors of HIV-1 attachment, demonstrating the potential of these compounds in antiviral therapy Tao Wang, Z. Yin, Z. Zhang, J. A. Bender, Zhong Yang, G. Johnson, Zheng Yang, L. Zadjura, C. D’arienzo, Dawn DiGiugno Parker, C. Gesenberg, G. Yamanaka, Y. Gong, H. Ho, H. Fang, N. Zhou, Brian Mcauliffe, Betsy J. Eggers, L. Fan, B. Nowicka-Sans, I. Dicker, Qi Gao, R. Colonno, P. Lin, N. Meanwell, J. Kadow, 2009. Furthermore, Jeanty et al. (2011) designed and synthesized 1-(2-alkanamidoethyl)-6-methoxy-7-azaindole derivatives as potent melatonin agonists, highlighting the role of such compounds in developing therapies targeting melatonin receptors M. Jeanty, F. Suzenet, P. Delagrange, O. Nosjean, J. Boutin, D. Caignard, G. Guillaumet, 2011.
Advancements in Material Science
The study of this compound and its derivatives extends into materials science. Zhao and Wang (2010) explored 7-azaindole derivatives for their potential uses in biological probes, imaging, and particularly their application in organic light-emitting diodes (OLEDs), showcasing the versatility of azaindole derivatives in technological applications Shu-Bin Zhao, Suning Wang, 2010.
Future Directions
The azaindole scaffold, which includes 3-Acetyl-5-methoxy-4-azaindole, has been the focus of numerous investigations due to its interesting biochemical and biophysical properties . The development of novel synthetic methods for azaindole core units could lead to the production of a number of diversely substituted azaindoles, including bioactive natural products, key intermediates, and drug candidates . This suggests a promising future direction for the study and application of this compound and related compounds.
Properties
IUPAC Name |
1-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6(13)7-5-11-8-3-4-9(14-2)12-10(7)8/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXMZUZZCGBRGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1N=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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